molecular formula C14H18O5 B032887 1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone CAS No. 94190-87-1

1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone

Cat. No. B032887
CAS RN: 94190-87-1
M. Wt: 266.29 g/mol
InChI Key: KPSRASKLXAHQRO-UHFFFAOYSA-N
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Description

“1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone” is a biochemical used for proteomics research . It is a reactant used in the preparation of Stigmatellin A . The molecular formula of this compound is C14H18O5 .


Molecular Structure Analysis

The molecular weight of this compound is 266.29 . The IUPAC name is 1-(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl)propan-1-one . The canonical SMILES representation is CCC(=O)C1=C(C(=C(C=C1OC)OC)C(=O)CC)O .


Physical And Chemical Properties Analysis

This compound appears as pale yellow crystals . It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol . It has a topological polar surface area of 72.8Ų and an XLogP3 of 2.4 .

Scientific Research Applications

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

The study by T. Yokoyama (2015) delved into the acidolysis of lignin model compounds, particularly focusing on the β-O-4-type. It highlighted the differences in reaction mechanisms based on compound structures and emphasized the significance of γ-hydroxymethyl groups in these processes. This research aids in understanding the nuanced behaviors of chemical compounds like 1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone in lignin degradation and its potential industrial applications in lignin valorization.

Environmental Concerns and Health Impacts

Endocrine Disrupting Effects and Implications for Male Fertility

The research by Raúl Lagos-Cabré & R. Moreno (2012) sheds light on the endocrine-disrupting effects of chemicals found in plastics, such as Bisphenol A and its analogs. They investigate the implications of these chemicals on male fertility, specifically their detrimental effects on spermatogenesis and sexual function. Understanding the biological impacts of such chemicals is crucial in assessing the safety of materials and their environmental footprint.

Contributions to Material Science and Technology

Methylene-Linked Liquid Crystal Dimers and Nematic Phases

The study by P. Henderson & C. Imrie (2011) discusses the transitional properties of methylene-linked liquid crystal dimers. It details how these compounds exhibit various mesophases, contributing to our understanding of material properties in liquid crystals and their potential applications in displays and other technologies.

Biodegradable Plastics and Recycling Strategies

Shimin Kang et al. (2022) provide a comprehensive review of recycling strategies for biodegradable plastics like poly-3-hydroxybutyrate (PHB). The paper explores various conversion methods to transform PHB into valuable chemicals and fuels, highlighting the importance of sustainable materials and their role in mitigating environmental pollution.

properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-5-8(15)12-10(18-3)7-11(19-4)13(14(12)17)9(16)6-2/h7,17H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSRASKLXAHQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1OC)OC)C(=O)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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